Home > Products > Screening Compounds P32002 > 7-Hydroxy Debrisoquin
7-Hydroxy Debrisoquin - 70746-06-4

7-Hydroxy Debrisoquin

Catalog Number: EVT-1442498
CAS Number: 70746-06-4
Molecular Formula: C10H13N3O
Molecular Weight: 191.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxy Debrisoquin is a significant metabolite of debrisoquine, a drug primarily used in the treatment of hypertension. This compound is notable for its role in pharmacogenetics, particularly concerning the cytochrome P450 2D6 enzyme, which is responsible for its metabolic conversion. Understanding the properties and synthesis of 7-Hydroxy Debrisoquin is crucial for comprehending the drug's pharmacokinetics and its variations in metabolism among different individuals.

Source

Debrisoquine was originally developed as an antihypertensive agent in the 1960s. Its metabolism produces several hydroxylated derivatives, including 7-Hydroxy Debrisoquin, which are formed through enzymatic processes in the liver. The primary pathway involves the cytochrome P450 enzyme system, particularly CYP2D6, which is polymorphic in humans, leading to variability in drug metabolism and response.

Classification

7-Hydroxy Debrisoquin falls under the classification of organic compounds, specifically as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. It is also categorized as a secondary amine owing to its structural features.

Synthesis Analysis

Methods

The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including:

  • Enzymatic Hydroxylation: Utilizing liver microsomes containing cytochrome P450 enzymes to facilitate the hydroxylation process.
  • Chemical Hydroxylation: Employing oxidizing agents under controlled conditions to achieve selective hydroxylation at the 7-position of debrisoquine.

Technical Details

In laboratory settings, debrisoquine can be incubated with liver microsomes derived from rats or humans, along with NADPH, which serves as a cofactor for the enzymatic reaction. The reaction conditions (pH, temperature, and incubation time) are optimized to enhance yield and specificity towards 7-Hydroxy Debrisoquin.

Molecular Structure Analysis

Structure

The molecular structure of 7-Hydroxy Debrisoquin can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 229.29 g/mol

The structure features a phenolic hydroxyl group (-OH) at the 7-position on the debrisoquine backbone. This modification influences both its pharmacological properties and metabolic pathways.

Data

The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

7-Hydroxy Debrisoquin participates in various chemical reactions, primarily involving further metabolic transformations:

  • Glucuronidation: Conjugation with glucuronic acid to enhance solubility and facilitate excretion.
  • Sulfation: Reaction with sulfate groups, also aiding in detoxification and elimination from the body.

Technical Details

These reactions are catalyzed by specific transferase enzymes in the liver. The metabolic pathways are essential for understanding how 7-Hydroxy Debrisoquin is processed within the body and its potential effects on drug efficacy.

Mechanism of Action

Process

The mechanism of action for 7-Hydroxy Debrisoquin primarily involves its role as a metabolite influencing blood pressure regulation through its parent compound, debrisoquine. The compound's interaction with adrenergic receptors can modulate vascular resistance and cardiac output.

Data

Pharmacokinetic studies indicate that variations in CYP2D6 activity can lead to differences in plasma concentrations of 7-Hydroxy Debrisoquin, impacting therapeutic outcomes. Individuals classified as poor metabolizers may experience increased drug levels and heightened pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: The melting point ranges around 179-180°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include chromatographic techniques for quantifying concentrations in biological samples, providing insights into its pharmacokinetics.

Applications

Scientific Uses

7-Hydroxy Debrisoquin has several scientific applications:

  • Pharmacogenetic Studies: Used to understand genetic variations affecting drug metabolism.
  • Drug Development: Investigated for potential therapeutic applications based on its metabolic profile.
  • Clinical Research: Employed in studies assessing drug interactions and patient responses based on CYP2D6 polymorphisms.
Chemical Identity and Structural Characterization of 7-Hydroxy Debrisoquin

Molecular Structure and Isomeric Differentiation

7-Hydroxy debrisoquin (chemical name: 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide) is a monohydroxylated metabolite of the antihypertensive agent debrisoquine. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol. The core structure consists of a tetrahydroisoquinoline scaffold with a carboximidamide group at position 2 and a hydroxyl substituent exclusively at position 7 of the aromatic ring. This regiochemistry differentiates it from other hydroxylated metabolites, such as 4-hydroxydebrisoquin, which exhibits distinct biochemical properties [1] [10].

Key structural identifiers include:

  • SMILES: C1CN(CC2=C1C=CC(=C2)O)C(=N)N
  • InChIKey: VHVRXMHGWNGANF-UHFFFAOYSA-N
  • IUPAC Name: 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

The 7-hydroxy isomer is biosynthesized via CYP2D6-mediated oxidation, which exhibits strict regioselectivity. Nuclear magnetic resonance (NMR) studies confirm the hydroxyl group’s position at C7 through characteristic chemical shifts of the aromatic protons (e.g., H-5 at δ 6.60 ppm and H-8 at δ 6.72 ppm in deuterated solvents) [10].

Table 1: Structural Identifiers of 7-Hydroxy Debrisoquin

Identifier TypeValue
Molecular FormulaC₁₀H₁₃N₃O
CAS Registry Number70746-06-4
SMILESC1CN(CC2=C1C=CC(=C2)O)C(=N)N
InChIKeyVHVRXMHGWNGANF-UHFFFAOYSA-N
IUPAC Name7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

Physicochemical Properties and Stability Analysis

7-Hydroxy debrisoquin is a polar compound due to its hydroxyl and carboximidamide functional groups. Its predicted logP (partition coefficient) is approximately 0.2, indicating higher hydrophilicity than debrisoquine (logP ~0.8). This polarity facilitates renal excretion but limits passive diffusion across lipid membranes [1] [7].

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal the following adduct-specific properties:

  • [M+H]⁺: 140.5 Ų
  • [M+Na]⁺: 146.7 Ų
  • [M-H]⁻: 141.7 Ų

The compound demonstrates moderate stability in aqueous solutions but is susceptible to oxidative degradation under prolonged light exposure. In liver microsomes, it undergoes rapid phase II conjugation (glucuronidation), reducing its half-life in vivo. Mass spectrometry studies show prominent ions at m/z 192.11315 for [M+H]⁺ and m/z 190.09859 for [M-H]⁻, useful for quantitative detection [1] [10].

Comparative Analysis with Other Debrisoquine Hydroxylated Metabolites

Debrisoquine metabolism primarily yields two major isomeric metabolites: 4-hydroxydebrisoquin and 7-hydroxydebrisoquin. Their formation is governed by cytochrome P450 enzymes, predominantly CYP2D6, but with divergent regioselectivity:

Metabolic Kinetics and Enzyme Affinity

  • 4-Hydroxydebrisoquin: Dominant metabolite in humans; high affinity for CYP2D6 (Kₘ = 14–25 μM).
  • 7-Hydroxydebrisoquin: Minor metabolite; higher Kₘ (50–100 μM), indicating lower enzyme affinity [3] [7].

In genotyped human studies, ultrarapid metabolizers (with duplicated CYP2D6 genes) produce 28-fold more 4-hydroxydebrisoquin than poor metabolizers, but only 17-fold more 7-hydroxy metabolite, underscoring kinetic differences [7].

Species-Dependent Regioselectivity

Marmoset liver microsomes exhibit unique regioselectivity:

  • CYP2D19: Primarily generates 7-hydroxydebrisoquin.
  • CYP2D30: Favors 4-hydroxylation.This contrasts with humans, where CYP2D6 exclusively drives 4-hydroxylation [10].

Stereochemical Properties

Both metabolites retain high enantioselectivity:

  • 4-Hydroxydebrisoquin: >99% S(+)-enantiomer.
  • 7-Hydroxydebrisoquin: Similar stereoselectivity (96.8–100% S-enantiomer) [3].

Table 2: Comparative Kinetics of Debrisoquin Hydroxylation

Parameter4-Hydroxydebrisoquin7-Hydroxydebrisoquin
Primary CYP EnzymeCYP2D6 (human)CYP2D19 (marmoset)
Apparent Kₘ (μM)14–2550–100
Urinary Excretion (EM*)19–28% of dose0.5–2% of dose
Enantiomeric Excess>99% S(+)96.8–100% S(+)
CYP2D6 Gene Copy Effect28-fold ↑ (UM vs. PM)17-fold ↑ (UM vs. PM)

EM: Extensive metabolizers; UM: Ultrarapid metabolizers; PM: Poor metabolizers

Properties

CAS Number

70746-06-4

Product Name

7-Hydroxy Debrisoquin

IUPAC Name

7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide

Molecular Formula

C10H13N3O

Molecular Weight

191.234

InChI

InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12)

InChI Key

VHVRXMHGWNGANF-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)O)C(=N)N

Synonyms

3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide; 7-Hydroxydebrisoquine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.